N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
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Overview
Description
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a cyanocyclopropyl group, a methyl group, and a methylbutanamido group attached to a benzamide core. Its unique structural components make it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyanocyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene with a cyanide source under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amido group.
Coupling with Benzamide: The final step involves coupling the intermediate with 3-methyl-4-aminobenzamide under conditions that facilitate the formation of the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The cyanocyclopropyl group is particularly important for binding affinity and specificity, while the benzamide core can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclopropyl group, in particular, differentiates it from other benzamide derivatives, providing unique binding characteristics and reactivity.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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